molecular formula C8H10N2OS B6258863 N-ethyl-4-sulfanylpyridine-2-carboxamide CAS No. 1154593-09-5

N-ethyl-4-sulfanylpyridine-2-carboxamide

Cat. No.: B6258863
CAS No.: 1154593-09-5
M. Wt: 182.2
InChI Key:
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Description

N-ethyl-4-sulfanylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an ethyl group, a sulfanyl group, and a carboxamide group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-sulfanylpyridine-2-carboxamide typically involves the reaction of 4-chloropyridine-2-carboxamide with ethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the substitution of the chlorine atom with the sulfanyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-sulfanylpyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-4-sulfanylpyridine-2-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-ethyl-4-sulfanylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the carboxamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-sulfanylpyridine-2-carboxamide
  • N-propyl-4-sulfanylpyridine-2-carboxamide
  • N-ethyl-4-sulfanylpyridine-3-carboxamide

Uniqueness

N-ethyl-4-sulfanylpyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

CAS No.

1154593-09-5

Molecular Formula

C8H10N2OS

Molecular Weight

182.2

Purity

80

Origin of Product

United States

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